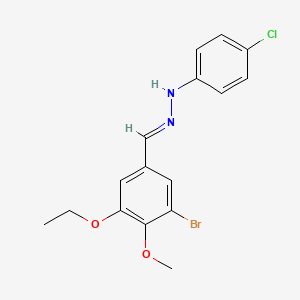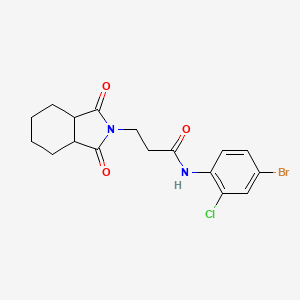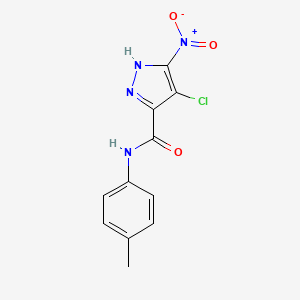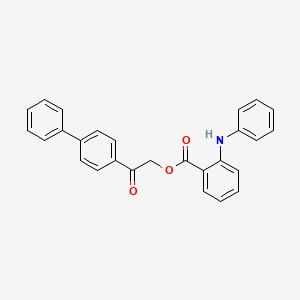
(1E)-1-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-(4-chlorophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-(4-chlorophenyl)hydrazine: is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond (N=N) connected to an aryl group The compound’s structure includes a bromine, ethoxy, and methoxy substituent on the benzylidene ring, and a chlorine substituent on the phenyl ring
Preparation Methods
The synthesis of (1E)-1-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-(4-chlorophenyl)hydrazine typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-bromo-5-ethoxy-4-methoxybenzaldehyde and 4-chlorophenylhydrazine.
Condensation Reaction: The aldehyde and hydrazine derivative are mixed in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the hydrazone product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
(1E)-1-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-(4-chlorophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The bromine and chlorine substituents on the aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
(1E)-1-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-(4-chlorophenyl)hydrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound’s hydrazone functional group allows it to act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can be studied for their biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of (1E)-1-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-(4-chlorophenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazone functional group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
(1E)-1-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-(4-chlorophenyl)hydrazine can be compared with other hydrazone derivatives, such as:
(1E)-1-(3-bromo-4-methoxybenzylidene)-2-(4-chlorophenyl)hydrazine: Similar structure but lacks the ethoxy substituent, which may affect its chemical reactivity and biological activity.
(1E)-1-(3-bromo-5-ethoxybenzylidene)-2-(4-chlorophenyl)hydrazine: Lacks the methoxy substituent, potentially altering its solubility and interaction with molecular targets.
(1E)-1-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenylhydrazine: Lacks the chlorine substituent, which may influence its chemical stability and reactivity.
Properties
Molecular Formula |
C16H16BrClN2O2 |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylideneamino]-4-chloroaniline |
InChI |
InChI=1S/C16H16BrClN2O2/c1-3-22-15-9-11(8-14(17)16(15)21-2)10-19-20-13-6-4-12(18)5-7-13/h4-10,20H,3H2,1-2H3/b19-10+ |
InChI Key |
HQCKAPSXJDQNTM-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)Cl)Br)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)Cl)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-phenoxyphenyl)methylidene]propanohydrazide](/img/structure/B10892273.png)
![N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892274.png)
![(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10892282.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10892286.png)
![N-methyl-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10892288.png)

![4-[(4E)-4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892298.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10892304.png)
![N'-((E)-{4-[(E)-(2-Benzoylhydrazono)methyl]phenyl}methylidene)benzohydrazide](/img/structure/B10892305.png)


![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10892329.png)
![(2Z,5E)-5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10892332.png)
